Human Enzyme Inhibition: CAS 652151-70-7 vs. 2,5-Thiophene Amide Class
CAS 652151-70-7 demonstrates a profound inhibitory potency against human 17β-HSD2 with an IC50 of 1.20 nM [1]. This is substantially more potent than the most active compounds from the benchmark 2,5-thiophene amide class, which exhibit IC50 values around 60 nM under identical assay conditions (human placental microsomal fraction, [3H]-E2 substrate, NAD+ cofactor) [2]. This represents a 50-fold improvement in potency.
| Evidence Dimension | Inhibition of human 17β-HSD2 |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | 2,5-thiophene amide class (most active compounds): IC50 ≈ 60 nM |
| Quantified Difference | 50-fold higher potency (1.20 nM vs. 60 nM) |
| Conditions | Cell-free assay using human placental microsomal fraction, [3H]-E2 as substrate, NAD+ as cofactor, radio-HPLC analysis. |
Why This Matters
A 50-fold potency advantage reduces the required dose for pharmacological effect, minimizing the risk of off-target activities and enabling more cost-effective in vivo study designs.
- [1] BindingDB PrimarySearch_ki. BDBM50515446. IC50: 1.20 nM for Human 17-beta-hydroxysteroid dehydrogenase type 2. View Source
- [2] Gargano, E. M. et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition. PLOS ONE, 10(7), e0134754. Table 1 shows IC50 values around 60 nM for the most active 2,5-thiophene amides. View Source
